molecular formula C12H13N7O2 B2786350 1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034414-37-2

1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No. B2786350
CAS RN: 2034414-37-2
M. Wt: 287.283
InChI Key: BIIWCYDITFXAJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Scientific Research Applications

Antiviral Activity

Compounds containing similar structures have shown potential antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents against influenza A .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

There is evidence to suggest that these compounds may have anticancer properties . This could make them valuable in the development of new cancer therapies.

Anti-HIV Activity

Some derivatives have shown potential as anti-HIV agents . This suggests they could be used in the treatment of HIV/AIDS.

Antioxidant Activity

These compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial and Antitubercular Activities

Finally, these compounds have shown antimicrobial and antitubercular activities . This means they could be used in the treatment of various bacterial infections and tuberculosis.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as its potential applications in material science and high-energy molecules . Further studies could also explore its synthesis and structural properties in more detail.

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea are specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, proteases, or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, or metabolic processes .

Mode of Action

This compound interacts with its targets through binding to the active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby disrupting downstream signaling cascades . This interaction can result in altered cellular functions such as reduced cell proliferation or induced apoptosis in cancer cells .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and metabolic control. By inhibiting key enzymes or receptors, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death. These effects are particularly significant in cancer therapy, where uncontrolled cell proliferation is a hallmark .

Pharmacokinetics

The pharmacokinetics of 1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target enzyme activity, leading to downstream effects such as reduced phosphorylation of key signaling proteins. At the cellular level, this can manifest as cell cycle arrest, apoptosis, or altered metabolic activity. These effects contribute to the compound’s therapeutic efficacy, particularly in the context of diseases characterized by dysregulated cell signaling, such as cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective at physiological pH and temperature. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity. Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : A brief review of the biological potential of indole derivatives : A review on synthetic account of 1,2,4-oxadiazoles as anti-infective

properties

IUPAC Name

1-methyl-3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-7-15-11(21-18-7)8-3-4-19-9(5-8)16-17-10(19)6-14-12(20)13-2/h3-5H,6H2,1-2H3,(H2,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIWCYDITFXAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

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